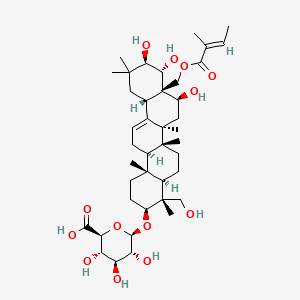
Gymnemic acid xiv
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gymnemic acid XIV is a triterpenoid saponin glycoside derived from the leaves of the medicinal plant Gymnema sylvestre, which belongs to the family Asclepiadaceae. This compound is primarily known for its antidiabetic properties and has been extensively studied for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gymnemic acid XIV can be synthesized through various biotechnological approaches. One common method involves the use of cell and organ cultures from Gymnema sylvestre. These cultures are treated with specific elicitors to enhance the production of gymnemic acid . The process typically involves glycosylation, oxidation, and hydroxylation reactions, facilitated by enzymes such as glycosyltransferases and cytochrome P450-dependent monooxygenases .
Industrial Production Methods: Industrial production of this compound often employs solvent extraction methods. For instance, ethanol extraction at specific concentrations and temperatures can yield high concentrations of gymnemic acid from the leaves of Gymnema sylvestre . Additionally, bioreactor scale production using plant tissue culture techniques is being explored to meet the increasing demand for this compound .
Chemical Reactions Analysis
Types of Reactions: Gymnemic acid XIV undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications .
Major Products Formed: The major products formed from these reactions include gymnemagenin and other related metabolites. These products retain the core structure of gymnemic acid but exhibit enhanced biological activities .
Scientific Research Applications
Gymnemic acid XIV has a wide range of scientific research applications:
Mechanism of Action
Gymnemic acid XIV exerts its effects through several mechanisms:
Taste Receptor Interaction: It binds to taste receptors on the tongue, blocking the ability to taste sweetness and reducing sugar cravings.
Glucose Metabolism Regulation: The compound stimulates insulin secretion from pancreatic β-cells and inhibits glucose absorption in the intestines.
Enzyme Inhibition: It inhibits enzymes such as α-glucosidase, which are involved in carbohydrate digestion, thereby reducing postprandial blood glucose levels.
Comparison with Similar Compounds
Gymnemic acid XIV is unique among triterpenoid saponin glycosides due to its potent antidiabetic properties. Similar compounds include:
Hodulcine: A dammarane-type triterpene glycoside from the leaves of Hovenia dulcis.
Lactisole: Sodium 2-(4-methoxyphenoxy)propanoate, known for its sweet taste suppression.
Ziziphin: Another triterpene glycoside with similar properties.
Compared to these compounds, this compound is particularly effective in regulating glucose metabolism and has a broader range of biological activities .
Properties
CAS No. |
155023-62-4 |
|---|---|
Molecular Formula |
C41H64O13 |
Molecular Weight |
764.9 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8S,8aR,9R,10R,12aS,14aR,14bR)-8,9,10-trihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-8a-[[(E)-2-methylbut-2-enoyl]oxymethyl]-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C41H64O13/c1-9-20(2)34(51)52-19-41-22(16-36(3,4)31(47)32(41)48)21-10-11-24-37(5)14-13-26(53-35-29(46)27(44)28(45)30(54-35)33(49)50)38(6,18-42)23(37)12-15-39(24,7)40(21,8)17-25(41)43/h9-10,22-32,35,42-48H,11-19H2,1-8H3,(H,49,50)/b20-9+/t22-,23+,24+,25-,26-,27-,28-,29+,30-,31-,32-,35+,37-,38-,39+,40+,41-/m0/s1 |
InChI Key |
OMWZCLUNZCIVBN-LHNBZPRDSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC[C@@]12[C@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)C)C)[C@@H]1CC([C@H]([C@@H]2O)O)(C)C)C)O |
Canonical SMILES |
CC=C(C)C(=O)OCC12C(CC(C(C1O)O)(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



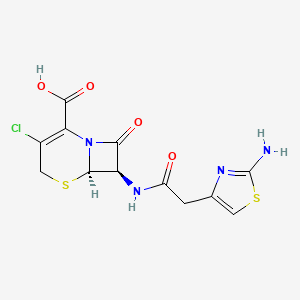
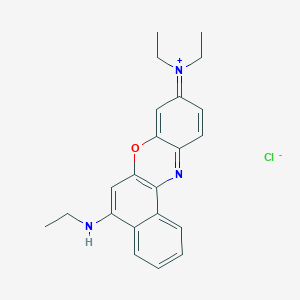
![Ethanol, 2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]-, benzoate (ester)](/img/structure/B12771954.png)
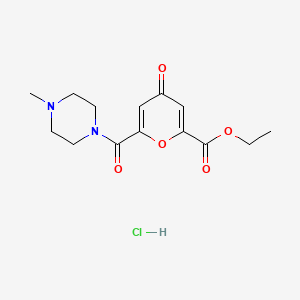

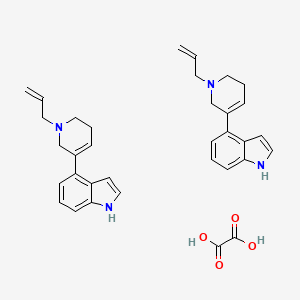
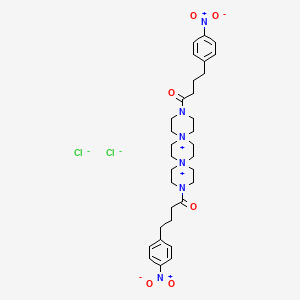
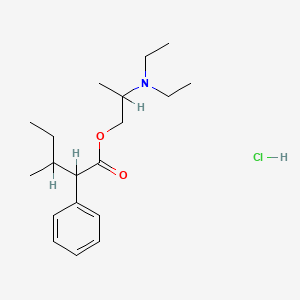
![2-(diethylamino)ethanol;[(E)-tetradec-1-enyl] hydrogen sulfate](/img/structure/B12771992.png)
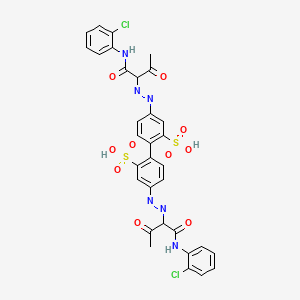
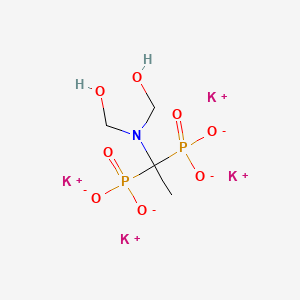
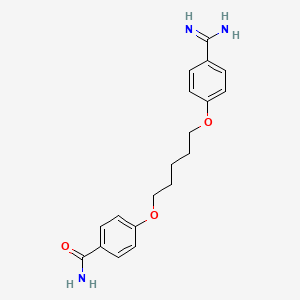
![1,3-Diisocyanato-2-methylbenzene;5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene](/img/structure/B12772017.png)
